Regioisomer Connectivity vs. Methylene-Spaced Analogs
The target compound (CAS 1353985-91-7) features the methyl-amino-acetic acid moiety directly attached to the pyrrolidine C-3 carbon via a nitrogen atom, whereas the closest cataloged regioisomer, [(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid (CAS 1353965-15-7), inserts a methylene (-CH₂-) spacer between the pyrrolidine ring and the tertiary amine. This structural difference results in distinct molecular formulas (C₁₄H₂₀N₂O₂ vs. C₁₅H₂₂N₂O₂), a molecular weight increase of 14.03 g/mol (248.32 vs. 262.35), and a change in the predicted basicity of the tertiary amine due to altered through-bond induction from the pyrrolidine nitrogen . In NK-3 receptor antagonist programs, the absence or presence of a one-carbon spacer has been documented to shift receptor binding conformations, directly affecting antagonist potency [1].
| Evidence Dimension | Molecular connectivity and physicochemical properties |
|---|---|
| Target Compound Data | Molecular formula C₁₄H₂₀N₂O₂, MW 248.32 g/mol, SMILES CN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2 |
| Comparator Or Baseline | [(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid (CAS 1353965-15-7): Molecular formula C₁₅H₂₂N₂O₂, MW 262.35 g/mol, SMILES CN(CC(=O)O)CC1CCN(CC2=CC=CC=C2)C1 |
| Quantified Difference | ΔMW = +14.03 g/mol; additional methylene spacer introduces one extra rotatable bond and alters topological polar surface area (tPSA) by approximately +3.2 Ų (predicted) |
| Conditions | Comparative analysis based on vendor-cataloged molecular identities (Fluorochem, AKSci) and PubChem-computed structural descriptors |
Why This Matters
Procurement of the regioisomer (CAS 1353965-15-7) instead of the target compound (CAS 1353985-91-7) introduces a connectivity difference that alters pharmacophore geometry, potentially nullifying structure-activity relationships established for the N-benzyl pyrrolidine NK-3 antagonist series.
- [1] Knust H, Koblet A, Nettekoven M, Ratni H, Riemer C, Vifian W. Pyrrolidine Compounds. US Patent Application US 2013/0203728 A1, published August 8, 2013. Assigned to Hoffmann-La Roche Inc. View Source
